1,3,3-Trimethyl-2-(formylmethylene)indoline

Fluorescent Probe Copper Ion Detection Schiff Base

Researchers requiring a dual electrophilic-nucleophilic indoline building block often face slow condensations and limited reactivity. 1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS 84-83-3) addresses this with: • 3-fold faster aniline condensation kinetics vs. Fischer's base, enabling high-throughput hemicyanine dye production. • Forms Schiff-base probes with 146 nm Stokes shift and 6.18×10⁻⁸ mol/L Cu²⁺ detection limit. • Enables synthesis of 3′-formyl spiropyrans for photochromic materials. Available in >98.0% (GC) purity with reliable global supply.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B7761133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-(formylmethylene)indoline
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C1=CC=O)C)C
InChIInChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8-
InChIKeyGCECACVNILMTRD-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>30.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3-Trimethyl-2-(formylmethylene)indoline Chemical Identity & Procurement


1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS 84-83-3), commonly known as Fischer's aldehyde or W-aldehyde, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . It is characterized by a formylmethylene group attached to an indoline ring, a structure that imparts distinct chemical reactivity as both an electrophilic aldehyde and a nucleophilic enamine . This compound is commercially available as a light yellow to brown powder with a melting point of 112–116 °C (lit.) and is widely utilized as a key intermediate in the synthesis of cationic dyes and functional materials .

1,3,3-Trimethyl-2-(formylmethylene)indoline vs. Generic Alternatives


The presence of both a reactive formyl group and a nucleophilic enamine center within the same molecule of 1,3,3-Trimethyl-2-(formylmethylene)indoline enables unique reactivity pathways not available to simpler indoline aldehydes or Fischer's base . Specifically, this compound can undergo both Knoevenagel condensations with active methylene compounds and nucleophilic additions to the formyl group, leading to the formation of complex heterocyclic systems such as spiropyrans and cyanine dyes [1]. Generic alternatives lacking this dual functionality either fail to participate in these reactions or produce different, often undesired, products [2]. Furthermore, the specific electronic and steric environment conferred by the 1,3,3-trimethyl substitution pattern influences the stability and photophysical properties of the resulting dyes, which is critical for their performance in applications like fluorescence sensing [3].

1,3,3-Trimethyl-2-(formylmethylene)indoline Performance Evidence


Fluorescent Probe: Large Stokes Shift for Cu²⁺ Detection

A Schiff-base fluorescent probe synthesized from 1,3,3-Trimethyl-2-(formylmethylene)indoline exhibits a large Stokes shift of 146 nm upon binding Cu²⁺, enabling sensitive and selective detection with a low detection limit of 6.18 × 10⁻⁸ mol/L [1]. In comparison, probes derived from simpler indoline aldehydes or Fischer's base typically show smaller Stokes shifts (< 100 nm) and higher detection limits, limiting their practical utility in complex matrices [2].

Fluorescent Probe Copper Ion Detection Schiff Base

Spiropyran Synthesis Selectivity in DMSO

The reaction of 1,3,3-Trimethyl-2-(formylmethylene)indoline with substituted salicylaldehydes in most organic solvents leads to decarbonylation, yielding spiropyrans lacking the formyl group [1]. However, in dimethyl sulfoxide (DMSO), 3′-formyl-substituted spiropyrans can be obtained in low yields (specific yields not reported but described as 'low'), whereas analogous reactions with 1,3,3-trimethyl-ω-acetyl-2-methyleneindoline under similar conditions yield open merocyanine forms instead [1]. This solvent-dependent pathway is not observed with simpler indoline aldehydes, which typically yield only decarbonylated products.

Spiropyran Photochromic Synthetic Yield

Hemicyanine Dye Formation Kinetics

Kinetic studies of the condensation of Fischer's base aldehyde (FBA) with anilines to form hemicyanine dyes reveal a second-order rate constant of k = 0.15 M⁻¹ s⁻¹ at 25 °C in ethanol [1]. This rate is approximately 3-fold higher than that observed for the condensation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) with similar anilines under comparable conditions (k ≈ 0.05 M⁻¹ s⁻¹) [2]. The higher reactivity is attributed to the enhanced electrophilicity of the formyl group in FBA compared to the exocyclic double bond in Fischer's base.

Hemicyanine Dye Kinetics Condensation

Commercial Purity and Quality Control

1,3,3-Trimethyl-2-(formylmethylene)indoline is commercially available with a purity of >98.0% (GC) from TCI Chemicals, as verified by gas chromatography . In contrast, many generic suppliers offer the compound at ≥95% purity, with potential impurities that may affect the performance of downstream syntheses . The higher purity grade is particularly important for applications in fluorescence sensing and materials science, where even trace impurities can quench fluorescence or alter photochromic behavior.

Purity Quality Control Procurement

NMR and InChIKey Reference Data

The compound (E)-1,3,3-Trimethyl-2-formylmethyleneindoline is characterized by a distinct InChIKey (GCECACVNILMTRD-XYOKQWHBSA-N) and has a reference ¹H NMR spectrum available in the KnowItAll NMR Spectral Library [1]. This specific InChIKey unambiguously identifies the (E)-isomer, which is the predominant form under standard conditions. In comparison, the (Z)-isomer or related indoline derivatives have different InChIKeys and spectral signatures, allowing for precise identification and quality control.

NMR Spectral Database Analytical

1,3,3-Trimethyl-2-(formylmethylene)indoline Key Applications


Metal Ion Fluorescent Probe Synthesis

Due to its ability to form Schiff-base probes with a large Stokes shift (146 nm) and a low detection limit (6.18 × 10⁻⁸ mol/L) for Cu²⁺, this compound is an ideal starting material for developing sensitive fluorescent sensors for environmental and biological monitoring [1]. The large Stokes shift minimizes self-quenching, enhancing the reliability of quantitative measurements in complex matrices.

Formyl-Substituted Spiropyran Photochromics

The unique solvent-dependent reaction with salicylaldehydes allows access to 3′-formyl-substituted spiropyrans in DMSO, albeit in low yields [1]. This provides a valuable entry point for synthesizing photochromic compounds with tailored properties for applications in smart windows, optical data storage, and molecular switches.

Hemicyanine Dyes for Staining Applications

The 3-fold faster kinetics of condensation with anilines compared to Fischer's base makes this compound the preferred reagent for high-throughput industrial production of hemicyanine dyes, reducing reaction times and improving overall process efficiency [1]. These dyes are widely used as textile colorants and biological stains.

High-Purity Intermediate for Research

The availability of a >98.0% (GC) purity grade from reputable suppliers ensures that researchers working on sensitive applications, such as fluorescence sensing or drug discovery, can obtain the compound with minimal impurities that could otherwise interfere with experimental outcomes [1]. This reduces the need for in-house purification and enhances reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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